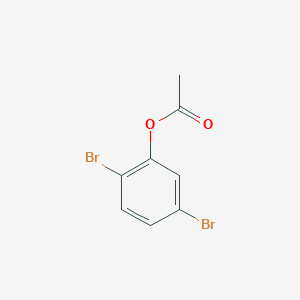
2,5-Dibromophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromophenyl acetate is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenyl acetate, where two bromine atoms are substituted at the 2 and 5 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dibromophenyl acetate can be synthesized through several methods. One common approach involves the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibromophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromophenyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: 2,5-Dibromophenyl alcohol.
Oxidation: 2,5-Dibromobenzoic acid or 2,5-dibromobenzophenone.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,5-dibromophenyl acetate exerts its effects involves the interaction of its bromine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target. In biological systems, this interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dibromophenyl acetate
- 3,5-Dibromophenyl acetate
- 2,5-Dibromobenzoic acid
Comparison: 2,5-Dibromophenyl acetate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules Compared to 2,4-dibromophenyl acetate, the 2,5-isomer may exhibit different steric and electronic properties, affecting its chemical behavior and applications
Eigenschaften
Molekularformel |
C8H6Br2O2 |
|---|---|
Molekulargewicht |
293.94 g/mol |
IUPAC-Name |
(2,5-dibromophenyl) acetate |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 |
InChI-Schlüssel |
CHPRWKANDMWWIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















